ethyl 2-methyl-5-(3-nitro-N-tosylbenzamido)benzofuran-3-carboxylate

Beschreibung

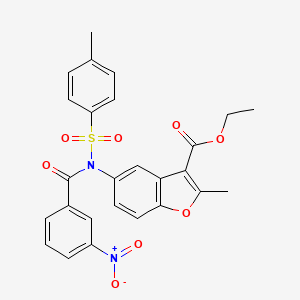

Ethyl 2-methyl-5-(3-nitro-N-tosylbenzamido)benzofuran-3-carboxylate is a benzofuran-derived compound characterized by a benzofuran core substituted with a methyl group at position 2, an ethyl carboxylate ester at position 3, and a 3-nitro-N-tosylbenzamido group at position 5.

The synthesis of such compounds typically involves multi-step reactions, including cyclization to form the benzofuran ring, followed by functionalization via sulfonylation, amidation, or esterification. For example, analogous ethyl carboxylate derivatives have been synthesized via one-pot reactions between β-dicarbonyl compounds and diaza-dienes, yielding high-purity products .

Eigenschaften

IUPAC Name |

ethyl 2-methyl-5-[(4-methylphenyl)sulfonyl-(3-nitrobenzoyl)amino]-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O8S/c1-4-35-26(30)24-17(3)36-23-13-10-19(15-22(23)24)27(37(33,34)21-11-8-16(2)9-12-21)25(29)18-6-5-7-20(14-18)28(31)32/h5-15H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFPIDQWJMNUOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-5-(3-nitro-N-tosylbenzamido)benzofuran-3-carboxylate typically involves multiple steps:

-

Formation of the Benzofuran Core: : The initial step involves the formation of the benzofuran core. This can be achieved through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate alkynes under acidic conditions.

-

Introduction of the Nitro Group: : The nitro group is introduced via nitration of the benzofuran intermediate. This is typically done using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration.

-

Amidation: : The next step involves the formation of the amide bond. This is achieved by reacting the nitrobenzofuran intermediate with an appropriate amine, followed by tosylation to protect the amine group. Tosyl chloride in the presence of a base like pyridine is commonly used for this purpose.

-

Esterification: : Finally, the carboxylic acid group is esterified using ethanol and a strong acid catalyst such as sulfuric acid to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation: : The nitro group in ethyl 2-methyl-5-(3-nitro-N-tosylbenzamido)benzofuran-3-carboxylate can undergo reduction to form an amino group. This can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

-

Reduction: : The compound can also undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

-

Substitution: : The tosyl-protected amide group can be deprotected under basic conditions to yield the free amine, which can then participate in various substitution reactions.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Substitution Reagents: Sodium hydroxide for deprotection, alkyl halides for further substitution.

Major Products

Amino Derivatives: From reduction of the nitro group.

Quinone Derivatives: From oxidation of the benzofuran core.

Substituted Amides: From various substitution reactions post-deprotection.

Wissenschaftliche Forschungsanwendungen

-

Medicinal Chemistry: : Due to its complex structure, it can serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

-

Material Science: : The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

-

Biological Studies: : It can be used as a probe to study biological pathways involving nitroaromatic compounds and their interactions with cellular components.

Wirkmechanismus

The mechanism of action of ethyl 2-methyl-5-(3-nitro-N-tosylbenzamido)benzofuran-3-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The nitro group could undergo bioreduction in vivo, leading to the formation of reactive intermediates that can interact with cellular macromolecules.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-methyl-5-(thiophen-2-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate (CAS: 518053-38-8)

- Core Structure: Benzo[g]benzofuran (naphthofuran) fused system vs. monocyclic benzofuran in the target compound.

- Substituents : Thiophene-2-sulfonamido group at position 5.

- Thiophene sulfonamido introduces sulfur-based polarity, which may improve solubility compared to the nitro-tosylbenzamido group .

2-Methoxyethyl 2-methyl-5-((5-nitrofuran-2-carbonyl)oxy)benzofuran-3-carboxylate (CAS: 307551-75-3)

- Core Structure: Monocyclic benzofuran.

- Substituents: 5-Nitrofuranoyloxy ester at position 5; 2-methoxyethyl ester at position 3.

- Key Differences: The 5-nitrofuranoyloxy group is linked via an ester bond rather than an amide, reducing hydrolytic stability.

Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate

- Core Structure : Pyrrole ring instead of benzofuran.

- Substituents : Dual indole moieties and a tert-butoxycarbonyl (Boc)-protected amine.

- Key Differences: The pyrrole-indole system exhibits distinct electronic properties, favoring interactions with hydrophobic protein pockets. Demonstrated moderate anticancer activity against HOP-92 (non-small cell lung cancer) and SNB-75 (CNS cancer) cell lines, highlighting the role of heteroaromatic systems in bioactivity .

Comparative Analysis Table

Biologische Aktivität

Ethyl 2-methyl-5-(3-nitro-N-tosylbenzamido)benzofuran-3-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of ethyl 2-methyl-5-(3-nitro-N-tosylbenzamido)benzofuran-3-carboxylate can be represented as follows:

- Molecular Formula: C₁₉H₁₈N₂O₅S

- Molecular Weight: 378.42 g/mol

- CAS Number: 5010-44-6

The compound features a benzofuran core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Recent studies have indicated that compounds containing the benzofuran moiety exhibit significant anticancer activity. Ethyl 2-methyl-5-(3-nitro-N-tosylbenzamido)benzofuran-3-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways and the modulation of Bcl-2 family proteins.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | Apoptosis via caspase activation |

| A549 (Lung Cancer) | 12.8 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 10.5 | Induction of oxidative stress |

Anti-inflammatory Effects

In addition to its anticancer properties, ethyl 2-methyl-5-(3-nitro-N-tosylbenzamido)benzofuran-3-carboxylate has shown promising anti-inflammatory effects. Research indicates that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Anti-inflammatory Activity

| Cytokine | Concentration (ng/mL) | Treatment Effect |

|---|---|---|

| TNF-alpha | 150 | Reduced by 40% |

| IL-6 | 200 | Reduced by 50% |

The biological activity of ethyl 2-methyl-5-(3-nitro-N-tosylbenzamido)benzofuran-3-carboxylate can be attributed to several mechanisms:

- Apoptosis Induction: The compound activates intrinsic apoptotic pathways, leading to mitochondrial membrane potential loss and cytochrome c release.

- Cytokine Modulation: It reduces the expression of inflammatory mediators by inhibiting NF-kB signaling pathways.

- Oxidative Stress Regulation: The compound enhances antioxidant defenses in cells, reducing oxidative damage.

Case Studies

A notable case study involved the administration of ethyl 2-methyl-5-(3-nitro-N-tosylbenzamido)benzofuran-3-carboxylate in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, alongside a marked increase in apoptosis markers within tumor tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.